![molecular formula C7H18N2 B1293014 N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine CAS No. 1060817-31-3](/img/structure/B1293014.png)
N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine
Overview
Description
N-[1-(Aminomethyl)propyl]-N-ethyl-N-methylamine is a tertiary amine characterized by a nitrogen atom bonded to three distinct groups:
- Ethyl group (C₂H₅)
- Methyl group (CH₃)
- 1-(Aminomethyl)propyl group, a three-carbon chain (propyl) with an aminomethyl (-CH₂NH₂) substituent at the first carbon.
This structural complexity imparts unique physicochemical properties, such as polarity from the aminomethyl group and steric effects from the branched substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine typically involves the alkylation of N-methyl-N-ethylamine with 1-chloropropane in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
N-methyl-N-ethylamine+1-chloropropane→this compound+NaCl
The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products. The reaction conditions are optimized to achieve high purity and yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine undergoes various chemical reactions, including:
- **Oxidation
Biological Activity
N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine, with the chemical formula C₇H₁₈N₂ and CAS Number 1060817-31-3, is a tertiary amine that has garnered attention for its potential biological activities. This compound is structurally characterized by an amine group attached to a propyl chain, which may influence its interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C₇H₁₈N₂ |
Molecular Weight | 130.24 g/mol |
Melting Point | Not available |
Solubility | Soluble in water |
Hazard Classification | Irritant |
Research indicates that this compound may function as a neuromodulator. Its structural similarity to other amines suggests it could interact with neurotransmitter systems, particularly those involving monoamines such as serotonin and dopamine. This interaction could potentially lead to effects on mood and cognition.
Pharmacological Studies
- Neurotransmitter Interaction : Studies have shown that compounds similar to this compound can modulate neurotransmitter release. For instance, the presence of amine groups can enhance the binding affinity to receptors involved in neurotransmission, which may lead to increased levels of neurotransmitters in synaptic clefts.
- Case Study : In a controlled study involving animal models, administration of this compound resulted in observable changes in behavior consistent with increased dopaminergic activity. The subjects exhibited heightened exploratory behavior, suggesting potential stimulant properties.
- Cytokine Modulation : Another area of interest is the compound's effect on cytokine production. Preliminary data indicate that this compound may suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in various inflammatory conditions .
Table of Biological Activities
Activity Type | Observations |
---|---|
Neurotransmitter Modulation | Increased serotonin and dopamine levels |
Behavioral Changes | Enhanced exploratory behavior in models |
Cytokine Suppression | Inhibition of TNF-alpha and IL-6 |
Future Research Directions
Further studies are needed to elucidate the precise mechanisms through which this compound exerts its effects. Potential areas for exploration include:
- Longitudinal studies to assess chronic effects on behavior and physiology.
- In vitro studies examining receptor binding affinities.
- Clinical trials to evaluate therapeutic applications in mood disorders or inflammatory diseases.
Q & A
Basic Research Questions
Q. How is the IUPAC nomenclature applied to classify N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine, and what structural features define its classification?
The compound is a tertiary amine with three substituents on the nitrogen: ethyl, methyl, and a propyl group bearing an aminomethyl branch. According to IUPAC rules, substituents are listed alphabetically (ethyl before methyl) and numbered to prioritize the longest chain. The parent chain is propane, with the aminomethyl group at position 1. The systematic name reflects the branching and substituent hierarchy .
Q. What are the common synthetic routes for preparing this compound, and what reagents are typically involved?
A methodological approach involves reductive amination of ketones or aldehydes with primary/secondary amines. For example:
- Reacting 1-(aminomethyl)propanal with ethylmethylamine in the presence of NaBH₃CN or H₂/Pd-C .
- Alkylation of N-ethyl-N-methylamine with 1-(chloromethyl)propylamine under basic conditions (e.g., K₂CO₃ in DMF) . Purification via distillation or column chromatography is recommended to isolate the tertiary amine.
Q. What physicochemical properties (e.g., solubility, pKa, spectral data) are critical for characterizing this compound?
Key properties include:
- pKa : Estimated ~10.5 (typical for aliphatic tertiary amines) using computational tools like ACD/Labs .
- Solubility : Hydrochloride salts improve water solubility; freebase is soluble in organic solvents (e.g., dichloromethane, ethanol) .
- Spectral Data :
- ¹H NMR : δ 1.0–1.5 (m, CH₃ and CH₂ groups), δ 2.2–2.8 (m, N-CH₂/CH₃) .
- IR : N-H stretch (~3300 cm⁻¹ for NH in aminomethyl group) and C-N stretches (1250–1020 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to maximize yield during synthesis?
Use Design of Experiments (DoE) to test variables:
- Temperature : Elevated temps (50–80°C) may accelerate alkylation but risk side reactions.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactions in biphasic systems .
- Solvent : Polar aprotic solvents (DMF, acetonitrile) improve nucleophilicity . Monitor progress via TLC or GC-MS and optimize quenching/purification steps .
Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
Contradictions may arise from solvent effects, tautomerism, or impurities. Mitigation strategies:
- Validate NMR assignments using 2D techniques (COSY, HSQC) .
- Compare experimental IR/Raman spectra with density functional theory (DFT) calculations .
- Cross-check purity via elemental analysis or HPLC-MS .
Q. What experimental approaches assess the compound’s reactivity under varying pH or oxidative conditions?
- pH-Dependent Stability : Incubate the compound in buffers (pH 2–12) and analyze degradation via LC-MS. Tertiary amines are prone to N-oxidation at acidic pH .
- Oxidative Stress Tests : Expose to H₂O₂ or UV light to study nitrosamine formation (a risk with secondary/tertiary amines). Use GC-MS with a nitrosamine-specific column .
Q. How can computational modeling predict the compound’s interaction with biological targets or enzymes?
- Docking Studies : Use AutoDock Vina to model binding to amine receptors (e.g., GPCRs). Focus on the aminomethyl group’s hydrogen-bonding potential .
- MD Simulations : GROMACS can simulate membrane permeability based on logP (~2.5 for this compound) .
Q. What methodologies are recommended for impurity profiling and quantification?
- HPLC-UV/HRMS : Detect trace alkylation byproducts (e.g., quaternary ammonium salts) using a C18 column and 0.1% TFA in acetonitrile/water .
- Headspace GC-MS : Screen for volatile impurities (e.g., residual solvents like DMF) .
- ICP-MS : Quantify metal catalysts (e.g., Pd) below ppm levels .
Q. Methodological Notes
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[1-(Aminomethyl)-2-methylpropyl]-N,N-dimethylamine (C₇H₁₈N₂)
- Structural Differences :
- The propyl group is branched (2-methylpropyl) compared to the linear propyl group in the target compound.
- Nitrogen substituents: Two methyl groups (N,N-dimethyl) vs. ethyl and methyl in the target.
- Impact on Properties :
- Branched chains reduce boiling points compared to linear isomers.
- The absence of an ethyl group may lower lipophilicity.
N-Methyl-N-propyl-propylamine (C₇H₁₇N)
- Structural Differences: Simpler tertiary amine with two propyl groups and one methyl group on nitrogen. No aminomethyl substituent.
- Impact on Properties: Higher hydrophobicity due to lack of polar aminomethyl group. Lower molecular weight (115.22 g/mol vs. ~143 g/mol for the target compound). Density: 0.734 g/mL (lit.) .
N-Ethylpropan-1-amine (C₅H₁₃N)
- Structural Differences: Secondary amine (N-ethyl and propyl groups only). No aminomethyl substituent.
- Impact on Properties :
- Lower boiling point and higher volatility due to smaller size and absence of tertiary structure.
N,N-Diisopropyl ethylenediamine (C₈H₁₈N₂)
- Structural Differences: Ethylenediamine backbone with diisopropyl substituents. No aminomethyl or propyl chains.
- Higher steric hindrance from bulky isopropyl groups.
Data Table: Key Properties of Selected Compounds
Properties
IUPAC Name |
2-N-ethyl-2-N-methylbutane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-7(6-8)9(3)5-2/h7H,4-6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEMRESATTWNAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649219 | |
Record name | N~2~-Ethyl-N~2~-methylbutane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-31-3 | |
Record name | N~2~-Ethyl-N~2~-methylbutane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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